molecular formula C8H15Cl2O3P B14266041 Bis(3-chloropropyl) ethenylphosphonate CAS No. 138048-65-4

Bis(3-chloropropyl) ethenylphosphonate

Cat. No.: B14266041
CAS No.: 138048-65-4
M. Wt: 261.08 g/mol
InChI Key: OOTGWWCCYDUGCC-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl) ethenylphosphonate is an organophosphorus compound characterized by a central ethenylphosphonate core substituted with two 3-chloropropyl groups. Its molecular formula is C₈H₁₄Cl₂O₃P, structured as CH₂=CH–P(O)(O–(CH₂)₃Cl)₂.

Properties

CAS No.

138048-65-4

Molecular Formula

C8H15Cl2O3P

Molecular Weight

261.08 g/mol

IUPAC Name

1-chloro-3-[3-chloropropoxy(ethenyl)phosphoryl]oxypropane

InChI

InChI=1S/C8H15Cl2O3P/c1-2-14(11,12-7-3-5-9)13-8-4-6-10/h2H,1,3-8H2

InChI Key

OOTGWWCCYDUGCC-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(OCCCCl)OCCCCl

Origin of Product

United States

Preparation Methods

Phosphonic Dichloride-Based Alkylation

A widely reported strategy involves the reaction of ethenylphosphonic dichloride with 3-chloropropanol. This method parallels the synthesis of bis(2-chloroethyl) derivatives described in patent CN102382137A. Here, ethenylphosphonic dichloride ($$ \text{Cl}2\text{P(O)C=CH}2 $$) reacts with 3-chloropropanol in a stoichiometric ratio, facilitated by an acid scavenger such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol displaces chlorine atoms on the phosphorus center:

$$
\text{Cl}2\text{P(O)C=CH}2 + 2 \, \text{HO}(\text{CH}2)3\text{Cl} \rightarrow \text{(Cl}(\text{CH}2)3\text{O})2\text{P(O)C=CH}2 + 2 \, \text{HCl}
$$

Key parameters include:

  • Temperature : Maintaining 0–40 °C to minimize side reactions.
  • Solvent : Anhydrous aprotic solvents like dichloromethane or toluene.
  • Yield : Up to 98% purity achievable with controlled reagent addition rates.

This method’s scalability is limited by the exothermic nature of the reaction, necessitating precise temperature control and incremental reagent addition.

Epoxide Ring-Opening with 3-Chloropropyl Derivatives

An alternative approach adapts the epoxide-mediated synthesis used for bis(2-chloroethyl) phosphonates. In this route, ethylene oxide reacts with 3-chloropropylphosphonic dichloride under nitrogen atmosphere. The reaction exploits the nucleophilic opening of the epoxide ring by the phosphorus center:

$$
\text{Cl}2\text{P(O)(CH}2\text{)}3\text{Cl} + 2 \, \text{C}2\text{H}4\text{O} \rightarrow \text{(Cl}(\text{CH}2)3\text{O})2\text{P(O)C=CH}_2 + 2 \, \text{HCl}
$$

Critical optimizations include:

  • Gas Distribution : Use of a gas distributor to ensure uniform ethylene oxide feed.
  • Reaction Time : 8–18 hours for complete conversion.
  • Post-Processing : Vacuum distillation to remove excess ethylene oxide, yielding >97% pure product.

This method avoids hazardous solvents but requires specialized equipment for gas handling.

Mechanistic Insights and Side Reaction Mitigation

The synthesis of this compound is prone to side reactions such as:

  • Hydrolysis : Moisture induces phosphonate ester breakdown, necessitating anhydrous conditions.
  • Thermal Decomposition : Elevated temperatures (>100 °C) promote β-elimination of HCl, forming undesired alkenes.
  • Oligomerization : Excess 3-chloropropanol can lead to phosphonate oligomers, reducing yield.

Mitigation strategies include:

  • Stoichiometric Control : A 2.1–2.2:1 molar ratio of 3-chloropropanol to ethenylphosphonic dichloride minimizes oligomerization.
  • Catalytic Bases : Triethylamine or pyridine scavenge HCl, shifting equilibrium toward product formation.
  • Low-Tradient Cooling : Jacketed reactors maintain temperatures below 40 °C, curtailing thermal degradation.

Comparative Analysis of Synthetic Methods

Parameter Phosphonic Dichloride Alkylation Epoxide Ring-Opening
Yield 92–98% 85–93%
Purity (GC) ≥97.5% ≥95%
Reaction Time 6–12 h 8–18 h
Equipment Complexity Moderate High
Scalability Pilot-scale feasible Lab-scale preferred

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chloropropyl) ethenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-chloropropyl) ethenylphosphonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism by which bis(3-chloropropyl) ethenylphosphonate exerts its effects involves the interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells . This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula CAS RN Substituents Key Features
Bis(3-chloropropyl) ethenylphosphonate C₈H₁₄Cl₂O₃P Not provided Ethenyl, two 3-chloropropyl Reactive ethenyl group; steric bulk
Bis(2-chloroethyl) methylphosphonate C₅H₁₁Cl₂O₃P 2799-58-8 Methyl, two 2-chloroethyl Smaller substituents; lower steric hindrance
Isopropyl ethylphosphonochloridate C₅H₁₂ClO₂P 28829-95-0 Isopropyl, ethyl, chloro Chloridate group; hydrolytic sensitivity
1,4-Bis(2-chloroethylthio)butane C₈H₁₆Cl₂S₂ 142868-93-7 Two 2-chloroethylthio, butane Sulfur-containing; flexible backbone

Key Observations :

  • Substituent Effects : this compound exhibits greater steric hindrance compared to Bis(2-chloroethyl) methylphosphonate due to longer alkyl chains (3-chloropropyl vs. 2-chloroethyl). This impacts reactivity and solubility .
  • Functional Groups : The ethenyl group distinguishes it from sulfur-containing analogs like 1,4-Bis(2-chloroethylthio)butane, which may exhibit different redox and coordination properties .

Intermolecular Interactions and Stability

  • Steric Effects: In carborane analogs, increasing chloropropyl substitution elongates the cage C–C bond (1.649 Å in mono-substituted vs. 1.672 Å in di-substituted derivatives ). This trend may extend to phosphonate systems, affecting conformational stability.

Q & A

Q. Key Data :

ConditionYield (Analogue System)Notes
No catalyst~22% (total)Predominant side cyclization
CuCl catalyst<5%Slow reaction, low selectivity
THF, 70°C, excess reagent30–40% (estimated)Theoretical optimization

(Advanced) How can steric and electronic effects of 3-chloropropyl substituents influence the reactivity of the phosphonate core?

Methodological Answer:
Steric hindrance from bulky substituents (e.g., 3-chloropropyl) elongates bond lengths and reduces nucleophilic accessibility. For example:

  • X-ray diffraction studies of analogous carboranes show that two 3-chloropropyl groups increase the C-C bond length in the core structure from 1.628 Å (unsubstituted) to 1.672 Å, directly impacting stability and reactivity .
  • Computational modeling : Density Functional Theory (DFT) can predict steric clashes and electronic perturbations. Focus on optimizing substituent orientation to minimize repulsion.
  • Experimental validation : Compare hydrolysis rates under controlled pH (e.g., acidic vs. basic) to quantify steric shielding effects.

Key Insight : Steric effects dominate over electronic contributions in bulky phosphonates, necessitating tailored reaction designs.

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/³¹P NMR : Identify ethenyl (δ 5–6 ppm, doublet) and chloropropyl (δ 3–4 ppm, triplet) groups. ³¹P NMR confirms phosphonate structure (δ 20–30 ppm) .
  • IR spectroscopy : P=O stretches (1250–1300 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) validate functional groups.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 327.57 for C₉H₁₈Cl₃O₄P) and fragmentation patterns .

Validation Step : Cross-reference with single-crystal X-ray diffraction for absolute configuration confirmation (if crystallizable) .

(Advanced) How can contradictory data on environmental persistence and aquatic toxicity be resolved?

Methodological Answer:
Discrepancies in environmental profiles (e.g., Aquatic Chronic 1 vs. 3 classifications ) arise from:

  • Variability in test systems : OECD guidelines (e.g., Test No. 301 for biodegradation) require strict adherence to pH, temperature, and microbial consortia.
  • Degradation pathways : Hydrolysis and photolysis studies under simulated environmental conditions (e.g., UV light, 25°C) can clarify half-life disparities.
  • Analytical limitations : Use LC-MS/MS to detect low-concentration degradation products (e.g., chloropropanol derivatives) that may influence toxicity .

Recommendation : Conduct longitudinal studies comparing laboratory vs. field data to reconcile contradictions.

(Advanced) What computational strategies predict degradation mechanisms of this compound?

Methodological Answer:

  • Reactivity modeling : Use molecular dynamics (MD) simulations to study hydrolysis pathways. Focus on nucleophilic attack at the phosphorus center.
  • pKa estimation : Software like SPARC predicts protonation states influencing hydrolysis rates.
  • Degradation product analysis : Pair DFT with experimental LC-MS to identify intermediates (e.g., ethenylphosphonic acid) .

Case Study : Analogous phosphonates show pH-dependent degradation, with acidic conditions favoring P-O bond cleavage .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks (chlorinated volatiles).
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent dermal contact.
  • Waste disposal : Follow EPA guidelines for chlorinated organophosphorus compounds (incineration preferred) .

Regulatory Note : Classified as H410 (acute aquatic toxicity), requiring strict containment to prevent environmental release .

(Advanced) How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallinity of this compound?

Methodological Answer:

  • X-ray crystallography : Weak C-H···Cl interactions (distance ~3.2 Å, angle ~105°) in analogous compounds suggest limited intermolecular forces, leading to low crystallinity .
  • Crystallization screens : Test solvents with high polarity (e.g., DMF/water mixtures) to enhance lattice stability.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with crystallinity defects.

Key Challenge : Low melting points and hygroscopicity complicate single-crystal growth.

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